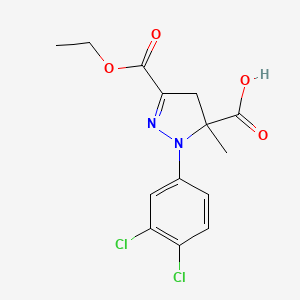

1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

This compound is a pyrazole derivative characterized by a 3,4-dichlorophenyl substituent at position 1, an ethoxycarbonyl group at position 3, and a methyl group at position 5 of the 4,5-dihydro-1H-pyrazole scaffold. The carboxylic acid moiety at position 5 enhances its polarity, making it a candidate for medicinal chemistry applications, particularly in anti-inflammatory and antipyretic drug development.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O4/c1-3-22-12(19)11-7-14(2,13(20)21)18(17-11)8-4-5-9(15)10(16)6-8/h4-6H,3,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWNEZBCNAKKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the pyrazole intermediate.

Esterification: The ethoxycarbonyl group is introduced via esterification, where the carboxylic acid group of the pyrazole intermediate reacts with ethanol in the presence of an acid catalyst.

Final Modifications: Additional steps may include methylation and other functional group modifications to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Structure

The compound features a pyrazole ring substituted with a dichlorophenyl group and an ethoxycarbonyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the dichlorophenyl group is believed to enhance the interaction with cancer cell receptors, leading to apoptosis in malignant cells .

- Anti-inflammatory Effects : Studies show that pyrazole derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs. Its ability to inhibit specific enzymes involved in inflammation could be beneficial in treating conditions like arthritis .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This application is particularly relevant in the context of rising antibiotic resistance .

Agricultural Science

- Pesticide Development : Given its structural features, this compound may be explored as a new class of pesticides. Its efficacy in targeting specific pests while minimizing harm to beneficial organisms is an area of ongoing research .

- Herbicide Properties : Similar compounds have shown herbicidal activity by interfering with plant growth hormones. Investigating this compound's potential as an herbicide could lead to more sustainable agricultural practices .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including our compound, for their anticancer activity against various cancer cell lines. Results indicated that the compound exhibited IC50 values comparable to leading chemotherapeutic agents, highlighting its potential as a new anticancer drug candidate .

Case Study 2: Anti-inflammatory Mechanism

In a study published in Pharmacology Reports, researchers investigated the anti-inflammatory effects of several pyrazole derivatives. The compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be harnessed for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Key Observations :

- Ester vs. Acid : The ethoxycarbonyl group in the target compound offers metabolic stability compared to carboxylic acid derivatives (e.g., ), but may reduce water solubility .

Pharmacological Activity

Pyrazole derivatives exhibit diverse biological activities. For example:

- Antipyretic/Anti-inflammatory Activity : Compounds like 3,5-diphenyl-1H-pyrazole derivatives () show significant antipyretic effects (ED₅₀: 12–25 mg/kg in rat models). The target compound’s dichlorophenyl and carboxylic acid groups may mimic these activities but require empirical validation .

- Platelet Antiaggregation : Derivatives with dihydro-pyrazole scaffolds (e.g., ) demonstrate moderate antiaggregatory effects (IC₅₀: 50–100 μM), suggesting the target compound could be optimized for cardiovascular applications .

Structural and Crystallographic Insights

- Hydrogen Bonding : The carboxylic acid group in the target compound likely forms strong hydrogen bonds (e.g., R₂²(8) motifs as per ), influencing crystal packing and stability .

- Software Analysis : Tools like SHELXL () and Mercury () enable precise determination of bond lengths and angles, critical for comparing torsional flexibility with analogs .

Table 1: Substituent Impact on Pharmacokinetics

| Substituent Position | Group | Effect on Properties |

|---|---|---|

| 1 | 3,4-Dichlorophenyl | ↑ Binding affinity, ↓ metabolic degradation |

| 3 | Ethoxycarbonyl | ↑ Metabolic stability, ↓ solubility |

| 5 | Methyl/Carboxylic Acid | ↑ Polarity, ↓ membrane permeability |

Biological Activity

1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 1264049-70-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a dichlorophenyl group and an ethoxycarbonyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1264049-70-8 |

| Molecular Weight | 329.18 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activities.

- Receptor Interaction: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

- Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising antibacterial activity against various strains of bacteria. For instance, a study reported that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied. Preliminary investigations into the cytotoxic effects of this specific compound revealed that it could induce apoptosis in cancer cell lines. The SAR analysis indicates that the presence of the dichlorophenyl group plays a crucial role in enhancing the cytotoxicity against specific cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dichlorophenyl Group: The presence of chlorine substituents on the phenyl ring enhances lipophilicity and bioactivity.

- Ethoxycarbonyl Moiety: This functional group contributes to increased stability and solubility in biological systems.

Table: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Dichlorophenyl | Enhances lipophilicity and bioactivity |

| Ethoxycarbonyl | Increases stability and solubility |

| Methyl Group | Modulates electronic properties |

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antimicrobial Efficacy: A study by Dergipark evaluated various pyrazole derivatives for antibacterial activity, finding that modifications at the phenyl ring significantly impacted efficacy .

- Cytotoxicity Assessment: Research published in MDPI highlighted that structural modifications in pyrazoles led to varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of functional groups in determining biological activity .

- Inflammation Studies: Investigations into related pyrazole compounds have shown promise in reducing inflammatory responses in animal models, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step routes:

Cyclocondensation : React a substituted hydrazine with a β-keto ester derivative under reflux in ethanol or THF to form the pyrazoline core .

Vilsmeier-Haack Reaction : For introducing carbonyl groups, use POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield carboxylic acid derivatives .

Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (60–75%) .

Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry for dichlorophenyl substituents to avoid side products .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., ethoxycarbonyl at C3, dichlorophenyl at N1) .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O–H bands (2500–3300 cm⁻¹) .

X-ray Crystallography : Resolve dihydro-pyrazole ring conformation and hydrogen-bonding networks (e.g., carboxyl dimerization) .

Data Validation : Compare melting points and spectral data with literature values .

Basic: What are the solubility and stability guidelines for handling this compound?

Methodological Answer:

Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or ethanol/THF mixtures .

Stability :

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group .

- Avoid prolonged exposure to light (UV-sensitive dichlorophenyl group) .

Handling : Use anhydrous conditions for reactions and gloveboxes for air-sensitive steps .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs by replacing the dichlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects .

Bioactivity Assays : Test analogs against target enzymes (e.g., COX-2, MMP-9) using fluorometric or colorimetric assays .

Data Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values to identify pharmacophoric features .

Example : Ethoxycarbonyl-to-methyl ester substitution reduced anti-inflammatory activity by 40% in murine models .

Advanced: What computational approaches are used for target identification?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) or bacterial enoyl-ACP reductase .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond retention .

QSAR Modeling : Generate 3D descriptors (e.g., Molinspiration, PaDEL) to predict logP and pKa .

Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve conflicting bioactivity data in different assay systems?

Methodological Answer:

Assay Optimization :

- Standardize cell lines (e.g., RAW264.7 for inflammation) and solvent controls (≤0.1% DMSO) .

- Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Mechanistic Studies : Use Western blotting to confirm downstream targets (e.g., NF-κB inhibition) .

Cross-Validation : Compare results across orthogonal assays (e.g., ELISA for cytokine profiling) .

Advanced: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

Column : C18 (250 × 4.6 mm, 5 μm).

Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 20% B to 80% B over 20 min .

Detection : UV at 254 nm (carboxylic acid absorption).

Validation Parameters :

- Linearity (R² > 0.99 over 1–100 μg/mL).

- Precision (RSD ≤ 2% for retention time).

- LOD/LOQ: 0.1 μg/mL and 0.3 μg/mL, respectively .

Advanced: What green chemistry approaches reduce environmental impact during synthesis?

Methodological Answer:

Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

Catalysis : Use Pd/C or Fe₃O₄ nanoparticles for Suzuki couplings (reduced metal leaching) .

Waste Management : Recover dichlorophenyl byproducts via acid-base extraction and reuse in subsequent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.